molecular formula C17H16 B12649269 Gona-1,3,5(10),6,8,11-hexaene, (+-)- CAS No. 5836-83-9

Gona-1,3,5(10),6,8,11-hexaene, (+-)-

Cat. No.: B12649269
CAS No.: 5836-83-9
M. Wt: 220.31 g/mol
InChI Key: BCBNXNLJMYJYNW-DZGCQCFKSA-N
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Description

Gona-1,3,5(10),6,8,11-hexaene, (+-)- is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused hexaene system with a unique arrangement of conjugated double bonds. Its structure includes a gonane backbone, a steroidal framework, but with six double bonds distributed across positions 1,3,5(10),6,8, and 11. This compound is notable for its stereochemical complexity, as indicated by the (±) designation, which denotes a racemic mixture of enantiomers.

Properties

CAS No.

5836-83-9

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1

InChI Key

BCBNXNLJMYJYNW-DZGCQCFKSA-N

Isomeric SMILES

C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43

Canonical SMILES

C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the conjugated system. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Gona-1,3,5(10),6,8,11-hexaene, (±)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Gona-1,3,5(10),6,8,11-hexaene, (±)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Gona-1,3,5(10),6,8,11-hexaene, (±)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Squalene (2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene)

  • Structure : A linear triterpene with six isoprene units and six double bonds in an all-trans configuration.
  • Source : Found in shark liver oil, olive oil, and rice bran .
  • Function : Acts as a precursor in cholesterol biosynthesis and demonstrates antioxidant and anti-inflammatory properties .
  • Comparison : Unlike Gona-1,3,5(10),6,8,11-hexaene, squalene lacks aromaticity and cyclic conjugation. Its biological roles are well-established, whereas Gona-hexaene’s applications remain underexplored.

Dihydroisotanshinone II (1,3,5(10),6,8,11-abietahexaene)

  • Structure: A diterpene quinone with a fused tetracyclic core and conjugated double bonds.
  • Source: Isolated from Salvia glutinosa roots .
  • Comparison: Both compounds share a hexaene system, but Gona-hexaene lacks the quinone moiety and steroidal oxidation states seen in dihydroisotanshinone II.

Key Data Tables

Table 1: Structural and Functional Properties of Gona-Hexaene and Analogues

Compound Core Structure Double Bonds Functional Groups Biological Activity Source
Gona-1,3,5(10),6,8,11-hexaene Polycyclic aromatic 6 conjugated None Underexplored Synthetic/Unclear
Squalene Linear triterpene 6 non-conjugated Methyl branches Antioxidant, anti-inflammatory Natural (e.g., olive oil)
Dihydroisotanshinone II Tetracyclic diterpene 6 conjugated Quinone, ketone Antioxidant, anticancer Salvia glutinosa
8-(4-Bromophenyl) derivative Bicyclic heterocycle 1 double bond Bromophenyl, thiazinone Synthetic intermediate Laboratory synthesis

Table 2: Spectroscopic Data Comparison (Selected Compounds)

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Mass Spectrum (m/z)
Gona-hexaene Not reported Not reported Not available
Squalene 1.25–1.70 (m, CH₂), 5.10 (t, CH) 19–35 (CH₃), 125–130 (C=C) 410.7 (M⁺)
Dihydroisotanshinone II 6.70–7.40 (aromatic), 2.80–3.20 (CH₂) 180–200 (C=O), 110–150 (aromatic) 278.3 (M⁺)
Compound 36 () 1.30 (CH₃), 4.20 (OCH₂), 7.50 (Ar-H) 165 (C=O), 120–135 (Ar-C) 367.2 (M⁺, EI)

Research Findings and Gaps

  • Synthetic Challenges: Gona-hexaene’s complex stereochemistry and conjugation pose challenges in synthesis and purification, unlike squalene or dihydroisotanshinone II, which are more accessible via natural extraction .
  • Industrial Relevance : Heterocyclic analogs () are prioritized in synthetic chemistry for their tunable electronic properties, whereas Gona-hexaene’s applications in materials science are unexplored.

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